3-[3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid

ADME Lipophilicity Drug design

3-[3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid (CAS 847783-64-6) is a synthetic 1,2,4-triazole derivative featuring a 4-ethoxyphenyl substituent at position 3, a sulfanyl group at position 5, and a propanoic acid chain at position 4. Its molecular formula is C₁₃H₁₅N₃O₃S with a molecular weight of 293.34 g/mol.

Molecular Formula C13H15N3O3S
Molecular Weight 293.34
CAS No. 847783-64-6
Cat. No. B2750278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid
CAS847783-64-6
Molecular FormulaC13H15N3O3S
Molecular Weight293.34
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NNC(=S)N2CCC(=O)O
InChIInChI=1S/C13H15N3O3S/c1-2-19-10-5-3-9(4-6-10)12-14-15-13(20)16(12)8-7-11(17)18/h3-6H,2,7-8H2,1H3,(H,15,20)(H,17,18)
InChIKeyHABCAMPKNDQYLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 3-[3-(4-Ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid (CAS 847783-64-6) – Essential Physicochemical & Structural Data


3-[3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid (CAS 847783-64-6) is a synthetic 1,2,4-triazole derivative featuring a 4-ethoxyphenyl substituent at position 3, a sulfanyl group at position 5, and a propanoic acid chain at position 4 [1]. Its molecular formula is C₁₃H₁₅N₃O₃S with a molecular weight of 293.34 g/mol [1]. Computed physicochemical properties include XLogP3-AA of 1.5, topological polar surface area (TPSA) of 106 Ų, 2 hydrogen bond donors, 5 hydrogen bond acceptors, and 6 rotatable bonds [1]. The compound is a member of a broader series of 5-sulfanyl-4H-1,2,4-triazole-4-propanoic acid analogs, some of which have been characterized as transient receptor potential vanilloid 1 (TRPV1) ion channel inhibitors .

Why In-Class Substitution of 3-[3-(4-Ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid (CAS 847783-64-6) Is Not Interchangeable


Although several 5-sulfanyl-4H-1,2,4-triazole-4-propanoic acid analogs share a common core, even minor structural modifications produce measurable shifts in key drug-likeness and target-engagement parameters. The replacement of the 4-ethoxyphenyl moiety by a 4-methylphenyl group (CAS 847783-63-5) reduces molecular weight by ~30 Da and increases TPSA by 9 Ų while leaving computed logP unchanged [1][2]. Conversely, substitution of the sulfanyl group with a difluoromethylsulfanyl moiety (CAS 863667-94-1) raises logP by 1.2 log units, increases TPSA by 3 Ų, adds 50 Da of molecular weight, and reduces the hydrogen bond donor count from 2 to 1 [1][3]. These quantitative differences in polarity, hydrogen-bonding capacity, and bulk translate to divergent solubility, permeability, and metabolic stability profiles, making generic substitution of the 4-ethoxyphenyl-5-sulfanyl compound inappropriate for research or industrial applications that depend on a specific physicochemical or pharmacological fingerprint.

Quantitative Differentiation Evidence for 3-[3-(4-Ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid (CAS 847783-64-6) vs. Closest Analogs


Lipophilicity (XLogP3-AA) Comparison vs. 4-Methylphenyl and Difluoromethylsulfanyl Analogs

The XLogP3-AA of the target compound is 1.5, identical to that of the 4-methylphenyl analog (CAS 847783-63-5) but 1.2 log units lower than the difluoromethylsulfanyl analog (CAS 863667-94-1) which exhibits an XLogP3-AA of 2.7 [1][2][3]. This indicates that the target compound has significantly lower lipophilicity than the fluorinated analog, predicting improved aqueous solubility and a different tissue-distribution profile.

ADME Lipophilicity Drug design

Polar Surface Area (TPSA) Differentiation vs. Closest Aromatic-Substituted Analogs

The topological polar surface area (TPSA) of the target compound is 106 Ų, compared to 97 Ų for the 4-methylphenyl analog (CAS 847783-63-5) and 103 Ų for the difluoromethylsulfanyl analog (CAS 863667-94-1) [1][2][3]. The 9 Ų increase relative to the 4-methylphenyl analog suggests slightly lower membrane permeability, while the 3 Ų decrease relative to the fluorinated analog predicts marginally better passive diffusion.

Permeability TPSA Blood-brain barrier

Hydrogen Bond Donor/Acceptor Count and Rotatable Bond Comparison

The target compound has 2 hydrogen bond donors (HBD), 5 hydrogen bond acceptors (HBA), and 6 rotatable bonds. The 4-methylphenyl analog shares identical HBD/HBA counts (2/4) but has only 4 rotatable bonds, while the difluoromethylsulfanyl analog has only 1 HBD, 8 HBA, and 8 rotatable bonds [1][2][3]. The target compound’s intermediate rotatable bond count (6 vs. 4 and 8) balances conformational flexibility and entropic penalty upon binding.

Drug-likeness Hydrogen bonding Molecular flexibility

Molecular Weight and Heavy Atom Count Differentiation vs. Closest Analogs

The molecular weight of the target compound is 293.34 g/mol, 30.02 Da heavier than the 4-methylphenyl analog (263.32 g/mol) and 50.01 Da lighter than the difluoromethylsulfanyl analog (343.35 g/mol) [1][2][3]. This positions the target compound as a middle-weight member of the series, compliant with Lipinski’s Rule of Five (MW <500).

Molecular weight Drug-likeness Fragment-based design

TRPV1 Inhibitor Class Membership – Differential Activity Potential

The close structural analog 3-[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid (CAS 847783-63-5) has been explicitly described as a potent inhibitor of the TRPV1 ion channel . The target compound shares the identical triazole-sulfanyl-propanoic acid scaffold with a differentiated 4-ethoxyphenyl substituent. By class-level inference, the ethoxy group introduces an additional hydrogen bond acceptor, which may modulate the affinity or selectivity profile at TRPV1 relative to the methyl-substituted analog. No direct TRPV1 activity data for the target compound have been published, and this class association should be considered hypothetical until experimentally verified.

TRPV1 Pain Ion channel

Computed Ionization Profile (pKa) Differentiation

The computed acid pKa of the target compound is 3.75 [1]. At physiological pH 7.4, the compound is predominantly ionized, with a calculated LogD(pH 7.4) of −1.61, indicating high aqueous solubility in the ionized state. At pH 5.5 (late endosomal/lysosomal), LogD rises to 0.08, suggesting moderate partitioning capacity [1]. Comparable pKa and LogD data for the closest analogs (4-methylphenyl, difluoromethylsulfanyl) are not publicly available, preventing direct head-to-head ionization comparison.

pKa Ionization pH-dependent solubility

Recommended Application Scenarios for 3-[3-(4-Ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid (CAS 847783-64-6) Based on Quantitative Evidence


SAR Studies Requiring Intermediate Lipophilicity and Polar Surface Area

The target compound’s XLogP3-AA of 1.5 and TPSA of 106 Ų place it between the more polar 4-methylphenyl analog (TPSA 97 Ų) and the more lipophilic difluoromethylsulfanyl analog (XLogP3-AA 2.7) [1][2][3]. This intermediate profile makes it a useful probe for SAR campaigns exploring the impact of incremental lipophilicity and polarity changes on ADME or target engagement without introducing fluorine-related metabolic complications.

TRPV1 Ion Channel Research with Novel Chemotype

Given the established TRPV1 inhibitory activity of the 4-methylphenyl analog [1], the target compound’s 4-ethoxyphenyl substitution offers an unexplored chemotype for TRPV1 pharmacology. Its differentiated hydrogen bond capacity (5 HBA vs. 4 in the 4-methylphenyl analog) may yield altered binding kinetics or subtype selectivity, justifying procurement for hypothesis-driven TRPV1 studies.

Formulation and Solubility Optimization in Early-Stage Drug Discovery

With a computed pKa of 3.75 and LogD(pH 7.4) of −1.61 [1], the target compound is fully ionized at physiological pH, conferring high aqueous solubility. This property contrasts with neutral or weakly acidic analogs lacking the propanoic acid moiety, making the compound suitable for solubility-driven formulation screens or as a negative control for permeability-limited analogs.

Computational Chemistry and In Silico Model Training

The availability of high-quality computed descriptors (XLogP3-AA, TPSA, rotatable bonds, HBD/HBA counts) from authoritative databases [1][2][3] makes this compound a valuable data point for training and validating in silico ADME prediction models, particularly those focusing on the impact of ethoxy vs. methyl vs. difluoromethylsulfanyl substitution on drug-likeness parameters.

Quote Request

Request a Quote for 3-[3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.